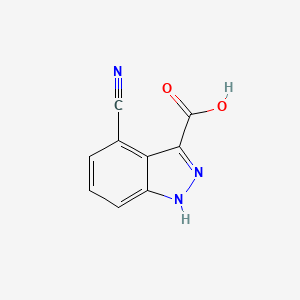

4-cyano-1H-indazole-3-carboxylic acid

CAS No.: 1000341-33-2

Cat. No.: VC3872933

Molecular Formula: C9H5N3O2

Molecular Weight: 187.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000341-33-2 |

|---|---|

| Molecular Formula | C9H5N3O2 |

| Molecular Weight | 187.15 g/mol |

| IUPAC Name | 4-cyano-1H-indazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)8(9(13)14)12-11-6/h1-3H,(H,11,12)(H,13,14) |

| Standard InChI Key | XTNCDNOZENBPPA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C(=C1)NN=C2C(=O)O)C#N |

| Canonical SMILES | C1=CC(=C2C(=C1)NN=C2C(=O)O)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

| Property | Value |

|---|---|

| IUPAC Name | 4-Cyano-1H-indazole-3-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 187.16 g/mol |

| CAS Registry Number | 1000341-33-2 |

| SMILES | C1=CC(=C2C(=C1)NN=C2C(=O)O)C#N |

| InChI Key | XTNCDNOZENBPPA-UHFFFAOYSA-N |

The indazole scaffold consists of a fused benzene and pyrazole ring. The cyano (-CN) and carboxylic acid (-COOH) groups at positions 4 and 3, respectively, enhance its polarity and reactivity, making it suitable for further derivatization .

Synthesis and Preparation

Synthetic Routes

4-Cyano-1H-indazole-3-carboxylic acid is typically synthesized via multi-step organic transformations. Key methods include:

Route 1: Nitrosation of Indole Derivatives

Indole precursors undergo nitrosation followed by cyclization. For example, nitrosation of 4-cyanoindole derivatives in acidic conditions yields the target compound .

Route 2: Functionalization of Indazole-3-carboxylic Acid

Bromination or cyanation of indazole-3-carboxylic acid intermediates using reagents like (NBS) or copper cyanide () introduces substituents at position 4 .

Route 3: Suzuki Coupling Reactions

Physicochemical Properties

| Property | Value |

|---|---|

| Solubility | Partially soluble in polar solvents (DMSO, DMF); insoluble in water |

| Melting Point | Not fully characterized (decomposes above 200°C) |

| pKa | ~3.5 (carboxylic acid), ~9.8 (indazole NH) |

The compound’s low water solubility limits its direct application but facilitates purification via acid-base extraction .

Spectroscopic Characterization

NMR Spectroscopy

-

NMR (DMSO-):

IR Spectroscopy

Biological Activity and Applications

Medicinal Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume